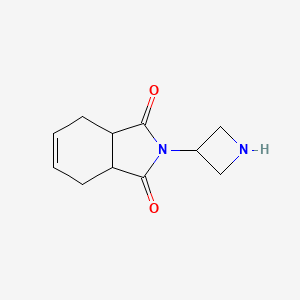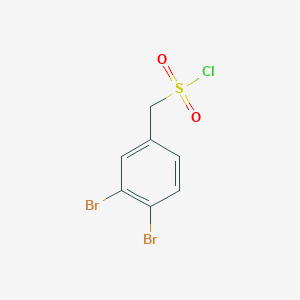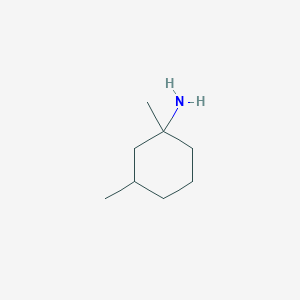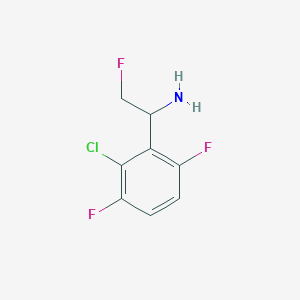![molecular formula C11H15NO B13236210 2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
2-[1-(Cyclopropylamino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Cyclopropylamino)ethyl]phenol is an organic compound with the molecular formula C11H15NO It is a phenolic derivative with a cyclopropylamino group attached to the ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropylamino)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it particularly suitable for industrial applications, allowing for the production of significant quantities of the compound under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Cyclopropylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, mCPBA, and oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[1-(Cyclopropylamino)ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[1-(Cyclopropylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylamino group can modulate the compound’s reactivity and binding affinity . These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.
Comparaison Avec Des Composés Similaires
2-[1-(Cyclopropylamino)ethyl]phenol can be compared with other phenolic derivatives and cyclopropyl-containing compounds:
Cyclopropylamine: This compound shares the cyclopropylamino group but lacks the phenolic structure, resulting in different reactivity and applications.
Other substituted phenols: Compounds such as 4-hydroxyphenylacetic acid and 2,4-dihydroxybenzoic acid have different substituents on the phenolic ring, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-[1-(cyclopropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H15NO/c1-8(12-9-6-7-9)10-4-2-3-5-11(10)13/h2-5,8-9,12-13H,6-7H2,1H3 |
Clé InChI |
DAUYUILYYIJFJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)

![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)

![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)





